1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
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Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group and a cyclopentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable amine and carbonyl compounds.
Introduction of the Tert-butylsulfonyl Group: This step involves sulfonylation reactions using tert-butylsulfonyl chloride in the presence of a base.
Attachment of the Cyclopentylthio Group: This can be done through nucleophilic substitution reactions where a cyclopentylthiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with specific molecular targets. The tert-butylsulfonyl group can influence the compound’s reactivity and binding affinity, while the cyclopentylthio group may affect its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclohexylthio)ethanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(phenylthio)ethanone: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S2/c1-15(2,3)21(18,19)13-8-9-16(10-13)14(17)11-20-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZMNIVTZTYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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